Compound Description: Similar to the previous compound, this molecule is also a putative adenosine receptor antagonist synthesized from 2-chloro-6-methoxy-3-nitropyridine. It was also tested for its binding affinity to adenosine A1 and A2A receptors but displayed no notable affinity .
Compound Description: This compound is a hexahydropyrazolo[4,3-c]pyridine derivative. The crystal structure reveals a planar pyrazole ring and a piperidine ring in a half-chair conformation. This compound forms dimers through intermolecular N—H⋯O hydrogen bonds .
Compound Description: This series of compounds was investigated for their antihypertensive activity, specifically their ability to displace [3H]prazosin in vitro. Quantitative structure-activity relationship (QSAR) studies revealed that the antihypertensive activity of these compounds is influenced by physicochemical parameters such as hydrophobicity (π), electronic factors (σ), and van der Waals volume (VW) .
Compound Description: This class of compounds targets the potassium channel TASK-1 and has potential applications in treating atrial arrhythmias, including atrial fibrillation (AF) and atrial flutter .
Compound Description: This specific tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative has been characterized by X-ray crystallography. In the solid state, it adopts a half-chair conformation for the six-membered ring. The crystal structure reveals weak C—H⋯O interactions between molecules .
Derivatives of 4,6-Dimethyl-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-ones and Ethers 2,6-Dimethyl-4-Phenyl-hydrazine Nicotinic Acids
Compound Description: These compounds were synthesized and investigated for their antidepressant and anxiolytic properties. Their development aimed to address the limitations of existing treatments by providing new chemical entities with potentially improved safety profiles .
Compound Description: These compounds were synthesized via Claisen-Schmidt condensation followed by heterocyclization. The crystal structure of 7-(p-methoxybenzyliden)-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-(p-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine hydrochloride was determined, revealing a chair conformation for the piperidine ring and an envelope conformation for the pyrazoline ring .
Compound Description: FMPPP demonstrates anti-proliferative effects on prostate cancer cells by inducing autophagy and inhibiting the mTOR/p70S6K pathway .
Compound Description: These compounds were synthesized using click chemistry and evaluated for their antitubercular activity against Mycobacterium tuberculosis (MTB). The compound 1-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamide (7d) exhibited potent inhibition of MTB pantothenate synthetase (PS) .
Pyrazolo[4,3-c]pyridine Sulfonamides
Compound Description: These compounds act as potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes. Notably, some of these sulfonamides showed significant inhibitory activity against human CA isoforms I, II, IX, and XII, and bacterial CAs, suggesting their potential as therapeutic agents .
Compound Description: These compounds were synthesized from ethyl (2E)-3-dimethylamino-2-[(4Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]propenoate by reacting with various nucleophiles, demonstrating the versatility of pyrazole chemistry in creating diverse heterocyclic compounds .
Compound Description: This halogen-substituted pyrazolopyridine derivative was synthesized and evaluated for its inhibitory activity against the tyrosinase enzyme from the fungus Agaricus bisporus. It showed weak inhibitory activity (IC50 > 500 μM) .
Compound Description: This group of compounds demonstrated selective inhibition of xanthine oxidase, an enzyme involved in purine metabolism. Among them, 3-hydroxy-1-(2',4'-dinitrophenyl)-1H-pyrazolo[4,3-c]pyridine exhibited the most potent inhibitory activity .
3-Aryl-4-acetyl-1H-pyrazolo[3,4-b]pyridines and 3-Aryl-4-acetyl-1H-pyrazolo[4,3-c]pyridines
Compound Description: These compounds were synthesized from appropriately substituted lithiopyridine ethylene glycol ketals, demonstrating the versatility of organolithium chemistry in constructing complex heterocyclic systems. The specific biological activities of these compounds are not discussed in the provided context .
Compound Description: This compound is an intermediate in the synthesis of pyrazolo[4,3-c]pyridine C-ribonucleosides. These nucleosides are analogs of 7-substituted 3-deazaxanthosine and 3-deazaguanosine, which are important purine nucleoside analogs with potential antiviral and anticancer activities .
Compound Description: This enantiomerically pure pyrazolo[4,3-c]pyridine carbasugar C-nucleoside was synthesized from an enantiomerically pure carbocyclic 5-(β-D-ribofuranosyl)tetrazole. C-Nucleosides are a class of nucleoside analogs in which the glycosidic bond is replaced by a carbon-carbon bond, often resulting in enhanced metabolic stability and biological activity compared to their natural counterparts .
Pyrazolo[4,3-c]pyridine-4-one (PP-4-one)
Compound Description: PP-4-one displays anti-epileptogenic effects in a rat model of traumatic epilepsy. It achieves this by downregulating the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and proliferation .
Pyrazolo[4,3-c]pyridine-4-one
Compound Description: This compound exhibited anti-proliferative effects on glioma cells by inhibiting Wnt10B expression and inducing apoptosis .
Relevance: These compounds, containing the dihydro-1H-pyrazolo[4,3-c] [, ]naphthyridine core, represent a variation on the pyrazolo[4,3-c]pyridine scaffold found in 4-Methoxy-1H-pyrazolo[4,3-c]pyridine, highlighting the exploration of ring expansion strategies and their effects on biological activity.
3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-ones and 3,6-Dimethyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-4-thiones
Compound Description: These compounds were prepared from dehydroacetic acid and evaluated for their in vitro positive inotropic activity, a property relevant to heart failure treatment. Some of these compounds demonstrated greater potency compared to the reference drug mirlinone .
Tetrahydro-1H-pyrazolo[4,3-c]pyridines
Compound Description: These compounds were synthesized via an intramolecular nitrilimine cycloaddition. The synthesis involved the formation of a highly functionalized nitrilimine that underwent cycloaddition with a tethered alkene, resulting in the formation of the tetrahydro-1H-pyrazolo[4,3-c]pyridine ring system .
Compound Description: These intricate dispiroheterocycles were synthesized through a 1,3-dipolar cycloaddition of an azomethine ylide with 3,5-bis(arylmethylidene)-N-methyl-4-piperidinones. This reaction was followed by an annulation with hydrazine hydrate. The synthesis highlights the utility of 1,3-dipolar cycloadditions in constructing complex molecular architectures containing the pyrazolo[4,3-c]pyridine scaffold .
Pyrazolo(4,3-c)pyridine Derivatives and 2-(Piperidin-4-ylidene)hydrazinecarbothioamide Derivatives
Compound Description: These compounds were synthesized from 2,2,6,6-tetramethylpiperidin-4-one by reacting with aromatic aldehydes, thiosemicarbazide, or semicarbazide hydrochloride. The synthesized compounds were evaluated for their anticancer activity. The results showed promising activity for some derivatives, particularly against specific cancer cell lines. The study highlights the potential of these heterocyclic compounds as anticancer agents .
3,4-Diamino-1H-pyrazolo[4,3-c]quinoline and 3-Azido-1H-1,2,4,5,6,6a-hexaazabenzo[a]indacene
Compound Description: These novel heterocyclic compounds were synthesized from 4-alkylamino-2-chloroquinoline-3-carbonitriles through a series of reactions, including cyclization, reduction, and diazotization. The 3-azido-1H-1,2,4,5,6,6a-hexaazabenzo[a]indacene, in particular, represents a novel tetracyclic ring system with potential biological activities .
1,6,8-Triaryl-1H-pyrazolo[4,3-c]quinolines
Compound Description: These compounds were synthesized using 6,8-dibromo-4-chloroquinoline-3-carbaldehyde as a key starting material, demonstrating its versatility in preparing diverse quinoline derivatives. The synthesis involved a series of reactions, including Suzuki coupling reactions, to introduce various aryl substituents onto the quinoline core. The resulting 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines offer a range of potential applications in medicinal chemistry .
Compound Description: The crystal structure of this compound has been determined, providing valuable insights into its three-dimensional conformation and packing arrangement. The crystallographic data can be useful for understanding structure-activity relationships and designing new derivatives with improved properties .
Compound Description: This compound was synthesized by condensing 3-acetyl-6-chloro-1H-cinnolin-4-one with isonicotinic acid hydrazide (INH). The structure was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectrometry. This synthesis highlights the utility of cinnoline derivatives as building blocks for accessing diverse heterocyclic compounds .
Compound Description: The crystal structure of this compound has been solved, revealing the three-dimensional arrangement of the molecule. Two independent molecules are present in the asymmetric unit. The structure provides insights into the conformation of the molecule and can be valuable for understanding its interactions with biological targets .
1-Benzoyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-ones
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity against a panel of bacterial strains. Some of the derivatives exhibited significant antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents .
1-Phenylpyrazolo[4,3-c]pyridines and Their Corresponding 5-Oxides
Compound Description: These compounds were synthesized via Sonogashira coupling reactions followed by a silver-triflate-catalyzed cyclization. The synthesis provides a straightforward method for accessing diversely substituted pyrazolo[4,3-c]pyridine derivatives, expanding the chemical space of this important class of heterocycles [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.